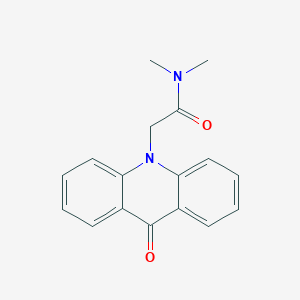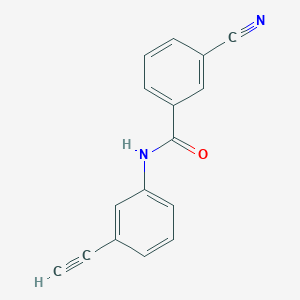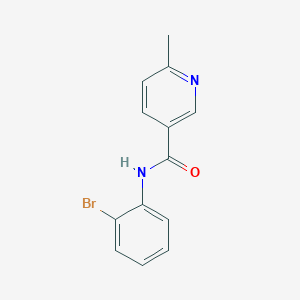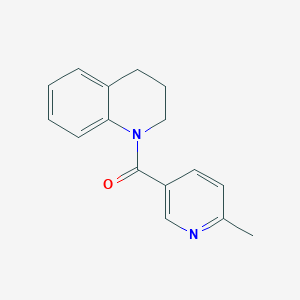
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone, also known as GW0742, is a synthetic chemical compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, metabolic disorders, and cancer.
作用机制
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone exerts its effects by binding to and activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, while decreasing the expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to have a number of biochemical and physiological effects in animal models and cell cultures. It has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in obese mice. It has also been found to reduce atherosclerosis and improve cardiac function in animal models of cardiovascular disease. In addition, 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has several advantages as a research tool, including its high potency and selectivity for PPARδ, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
未来方向
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and related compounds. One area of interest is the potential use of PPARδ agonists in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the role of PPARδ in cancer development and progression, and the potential use of PPARδ agonists as anti-cancer agents. Further research is also needed to elucidate the molecular mechanisms underlying the effects of 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and to identify novel PPARδ agonists with improved efficacy and safety profiles.
合成方法
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitrobenzoic acid with 6-methylpyridin-3-ylmethanol, followed by reduction and cyclization reactions. The final product is obtained in high purity and yield, making it suitable for further research and development.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. It has been shown to activate PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to improve insulin sensitivity, reduce lipid accumulation, and promote fatty acid oxidation in animal models of metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-8-9-14(11-17-12)16(19)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGPBFAYZWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

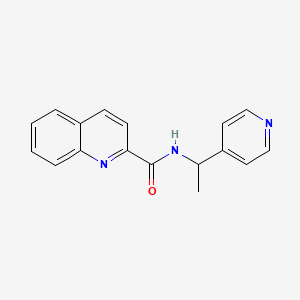

![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)
